7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with significant applications in medicinal and pharmaceutical chemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The binding of the compound to these targets can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(DIFLUOROMETHYL)-N-(4-METHOXY-2-METHYLPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design .
Properties
IUPAC Name |
7-(difluoromethyl)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N7O/c1-11-7-5-6-8-15(11)10-29-14(4)17(13(3)27-29)25-20(31)19-26-21-24-12(2)9-16(18(22)23)30(21)28-19/h5-9,18H,10H2,1-4H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSQOOGTYVSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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